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Compound of Interest

Compound Name: 6,8-Diprenylgenistein

Cat. No.: B157589

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,8-
Diprenylgenistein, a naturally occurring isoflavone with significant potential in drug discovery.
The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
data, outlines the experimental protocols for these analyses, and visualizes its known biological
signaling pathways.

Spectroscopic Data

The structural elucidation of 6,8-Diprenylgenistein is heavily reliant on NMR and MS data.
The following tables summarize the key quantitative data for easy reference and comparison.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and elemental composition of 6,8-
Diprenylgenistein.
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Parameter Value Source
Molecular Formula C25H2605 [1]
Molecular Weight 406.5 g/mol [1]
Monoisotopic Mass 406.17802393 Da

GC-MS Data

Yan Wang, et al. Bioorganic &
Source Medicinal Chemistry, V. 21, [1]
2013, P.6398-6404

LC-MS Data
Precursor Type [M+H]* [1]
Precursor m/z 407.185 [1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. The following data is based on analyses of 6,8-Diprenylgenistein isolated from
natural sources.

13C NMR Spectroscopic Data

The complete 3C NMR data with specific chemical shifts will be populated here upon locating
the supplementary data from relevant publications.

H NMR Spectroscopic Data

A comprehensive table of *H NMR data, including chemical shifts (d), multiplicity, and coupling
constants (J), will be included here once the full spectral data is obtained from a primary
research article.

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining the
spectroscopic data for isoflavonoids like 6,8-Diprenylgenistein. For compound-specific
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parameters, it is recommended to consult the primary literature detailing its isolation and
characterization.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of purified 6,8-Diprenylgenistein are dissolved in a
deuterated solvent (e.g., DMSO-ds, CDCIs, or Methanol-da4) in a standard 5 mm NMR tube. The
choice of solvent can affect the chemical shifts of labile protons (e.g., hydroxyl groups).

Instrumentation: *H and 13C NMR spectra are typically recorded on a high-field NMR
spectrometer (e.g., 400, 500, or 600 MHz).

Data Acquisition:

» 1H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.
Key parameters include the spectral width, acquisition time, relaxation delay, and the number
of scans.

e 13C NMR: Proton-decoupled 3C NMR spectra are acquired to obtain singlets for all carbon
atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be
performed to differentiate between CH, CHz, and CHs groups.

e 2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation) are crucial for the complete and unambiguous assignment of all proton
and carbon signals.

Mass Spectrometry (MS)

Instrumentation: Mass spectra can be obtained using various instruments, including Gas
Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass
Spectrometry (LC-MS) with different ionization techniques such as Electrospray lonization
(ESI) or Atmospheric Pressure Chemical lonization (APCI).

Sample Introduction:

o« GC-MS: The sample, often derivatized to increase volatility, is injected into a gas
chromatograph for separation before entering the mass spectrometer.
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e LC-MS: The sample is dissolved in a suitable solvent and injected into a liquid
chromatograph for separation prior to introduction into the mass spectrometer.

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode to
detect the molecular ion (e.g., [M+H]*, [M-H]™) and its fragment ions. High-resolution mass
spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Signaling Pathways and Experimental Workflows

6,8-Diprenylgenistein has been shown to exhibit various biological activities, including anti-
proliferative and anti-inflammatory effects. The following diagrams illustrate some of the key
signaling pathways and a general workflow for its isolation.
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General workflow for the isolation and identification of 6,8-Diprenylgenistein.
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Proposed mechanism of anti-proliferative action of 6,8-Diprenylgenistein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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